Product packaging for 2-Methyl-4-(propylamino)phenol(Cat. No.:CAS No. 1378814-72-2)

2-Methyl-4-(propylamino)phenol

Cat. No.: B2369537
CAS No.: 1378814-72-2
M. Wt: 165.236
InChI Key: NDMMBFGPWGYQMG-UHFFFAOYSA-N
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Description

2-Methyl-4-(propylamino)phenol is a phenolic compound intended for research and development purposes. As a substituted phenol with a propylamino functional group, it presents a molecular architecture of interest in several scientific fields. Phenolic compounds are widely studied for their potential biological activities. Future research could explore its potential as a building block in organic synthesis or its properties in material science applications. The specific mechanism of action, physicochemical properties, and full spectrum of applications for this compound are not yet fully characterized and represent an area for further scientific investigation. Researchers are encouraged to consult the relevant safety data sheets prior to use. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B2369537 2-Methyl-4-(propylamino)phenol CAS No. 1378814-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(propylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-6-11-9-4-5-10(12)8(2)7-9/h4-5,7,11-12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMMBFGPWGYQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 Propylamino Phenol

Strategic Design of Synthetic Routes to 2-Methyl-4-(propylamino)phenol

The effective synthesis of this compound hinges on the logical selection of starting materials and the sequence of chemical reactions. The design of the synthetic pathway must address the potential for side reactions and the formation of isomeric impurities.

Precursor Selection and Chemical Transformations

The synthesis of this compound can commence from several commercially available precursors. A common strategy involves the modification of a phenol (B47542) or aniline (B41778) derivative. For instance, starting with 2-methyl-4-nitrophenol, a two-step process can be envisioned: reduction of the nitro group to an amino group, followed by N-alkylation with a propyl group. Alternatively, one could start with 4-amino-2-methylphenol (B1329486) and directly perform the N-alkylation. Another approach is to begin with 2-methylphenol (o-cresol) and introduce the nitrogen-containing functionality at the para-position. nih.gov

A key transformation in many synthetic routes to aminophenols is the reduction of a nitro group. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni), or chemical reducing agents like sodium dithionite (B78146) or tin(II) chloride in acidic medium. tandfonline.comchemicalbook.com The choice of reducing agent can be critical to avoid undesired side reactions, such as the reduction of the phenol ring itself.

Another pivotal transformation is the formation of the propylamino group. This is typically achieved through N-alkylation of a primary amine (the amino group on the phenol ring) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Alternatively, reductive amination can be employed, where the primary amine is reacted with propanal in the presence of a reducing agent.

A less direct but viable route involves the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This method can be used to convert phenols to anilines, potentially offering an alternative pathway to construct the aminophenol core. researchgate.net

PrecursorKey TransformationsPotential AdvantagesPotential Challenges
2-Methyl-4-nitrophenolNitro group reduction, N-alkylationReadily available starting materialControl of N-alkylation selectivity (mono- vs. di-alkylation)
4-Amino-2-methylphenolN-alkylationMore direct routePotential for O-alkylation as a side reaction
2-Methylphenol (o-cresol)Nitration, reduction, N-alkylationInexpensive starting materialRegiocontrol of nitration is crucial
4-BromophenolNitration, N-alkylation, Suzuki or Buchwald-Hartwig couplingModular approachMultiple steps, potential for catalyst poisoning

Considerations for Regioselectivity and Stereoselectivity

Regioselectivity: The primary challenge in the synthesis of this compound is achieving the correct regiochemistry. When starting from 2-methylphenol, the introduction of the amino or a precursor group (like a nitro group) must be directed to the para-position relative to the hydroxyl group. The hydroxyl and methyl groups are both ortho-, para-directing activators, which can lead to a mixture of isomers. Careful control of reaction conditions, such as temperature and the choice of nitrating agent, is necessary to favor the desired 4-substituted product. nih.gov

Stereoselectivity: For the target compound, this compound, there are no stereocenters in the molecule itself, so stereoselectivity is not a concern in its direct synthesis. However, in the synthesis of related or more complex aminophenol derivatives, stereoselectivity can become a critical factor, especially when chiral centers are present in the alkyl chain or on the aromatic ring. nih.gov

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have introduced more efficient and environmentally friendly methods applicable to the synthesis of aminophenols like this compound.

Reductive Amination Pathways for Aminophenol Architectures

Reductive amination offers a direct and efficient method for the formation of the N-propyl group on the aminophenol core. This one-pot reaction involves the condensation of an amine (4-amino-2-methylphenol) with an aldehyde (propanal) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method avoids the use of alkyl halides and can be more atom-economical.

Various reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The choice of reducing agent is important to ensure compatibility with the other functional groups present in the molecule, particularly the phenol.

A recent development involves the direct amination of anilines via hypervalent iodine-mediated transient dearomatized phenolate (B1203915) intermediates, which allows for selective C(aryl)–NH2 bond cleavage under mild conditions. acs.org This strategy could potentially be adapted for the synthesis of N-alkylated aminophenols.

Metal-Catalyzed Cross-Coupling Reactions for Phenol Derivatization

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. scirp.orgnih.gov While typically used for the amination of aryl halides, modifications of this methodology can be applied to phenol derivatives. This would involve converting the phenolic hydroxyl group into a better leaving group, such as a triflate or tosylate, followed by a palladium- or copper-catalyzed coupling with propylamine. mdpi.commdpi.com

This approach offers high functional group tolerance and can be highly regioselective. However, it requires an additional step to activate the phenol and the use of often expensive metal catalysts and ligands.

Coupling ReactionCatalyst/Ligand SystemSubstrateAdvantages
Buchwald-Hartwig AminationPd(dba)2 / BINAP or other phosphine (B1218219) ligandsAryl triflate/tosylate + PropylamineHigh yields, broad substrate scope
Ullmann CondensationCopper catalystAryl halide + PropylamineLower cost catalyst
Suzuki-Miyaura CouplingPalladium catalystArylboronic acid + Propylamine derivativeMild reaction conditions

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. royalsocietypublishing.org For the synthesis of this compound, several green chemistry principles can be applied.

One key area is the use of greener solvents. Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with water, ethanol, or other bio-based solvents can significantly reduce the environmental impact of the process. iipseries.org

Another principle is the use of catalytic methods over stoichiometric reagents. For example, catalytic hydrogenation for nitro group reduction is preferable to the use of metal-acid reductions which generate large amounts of waste. chemicalbook.comacs.org Similarly, catalytic reductive amination is more atom-economical than traditional N-alkylation with alkyl halides. acs.org

Furthermore, the use of microwave-assisted synthesis can lead to shorter reaction times, higher yields, and often cleaner reactions, contributing to a greener process. iipseries.org

Mechanistic Elucidation of Formation Reactions

The formation of this compound is a subject of detailed mechanistic investigation, focusing on understanding the underlying reaction pathways and optimizing reaction rates for improved yields and purity.

Detailed Investigation of Reaction Mechanisms

The synthesis of aminomethyl derivatives of phenols, such as this compound, often involves the Mannich reaction. researchgate.net This reaction typically uses a phenol, an amine (in this case, propylamine), and formaldehyde (B43269). The mechanism is thought to proceed through the formation of an N-methylenealkylamine intermediate. researchgate.net In the initial stages, this intermediate reacts with the phenol to produce an o-hydroxybenzylamine. researchgate.net This can then undergo a rapid and reversible transformation into a benzoxazine (B1645224) and a primary amine. researchgate.net Subsequently, the yield of the desired o-hydroxybenzylamine increases slowly as the unreacted phenol reacts with the N-methylenealkylamine and through the slow aminolysis of the benzoxazine intermediate. researchgate.net

In some cases, the Smiles rearrangement offers an alternative pathway for the conversion of phenols to anilines. This intramolecular nucleophilic aromatic substitution requires an acid amide as a transfer agent, and the reaction is promoted by electron-withdrawing substituents on the phenol. researchgate.net

Kinetic Studies and Reaction Rate Optimization

Kinetic studies are crucial for understanding and optimizing the synthesis of this compound and related compounds. For instance, in the synthesis of benzoxazines from phenols, primary amines, and formaldehyde, kinetic analysis helps in identifying key starting materials and rate-controlling steps. rsc.org The reaction rates of photoinduced electron transfer (PET) have been found to be dependent on the anchored donor/acceptor ratio in some systems. acs.org

The aminolysis of related carbonate compounds has also been the subject of kinetic investigation. For example, the reactions of methyl 2,4,6-trinitrophenyl carbonate with anilines in aqueous solution show pseudo-first-order kinetics under excess amine. researchgate.net The plots of the observed rate coefficient versus the free aniline concentration are linear and independent of pH. researchgate.net

Derivatization Strategies for this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of analogues with potentially diverse properties. These strategies focus on the functionalization of the phenolic hydroxyl group, modification of the propylamino moiety, and substitution on the aromatic ring.

Functionalization of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a key site for derivatization. Classical methods include acylation and alkylation. nih.govrhhz.net For instance, the hydroxyl group can be acylated using acid chlorides, which can then undergo a Fries rearrangement. researchgate.net Selective modification of phenolic hydroxyls in the presence of other functional groups, like alcoholic hydroxyls, can be achieved through protection/deprotection strategies or by using specific catalysts. nih.govrhhz.net For example, a combination of complete acylation followed by partial hydrolysis can selectively yield the desired phenolic ester. nih.govrhhz.net

Another approach involves the use of derivatizing reagents like pentafluorobenzyl bromide (PFBBr) or p-bromophenacyl bromide (p-BPB) to introduce a tag for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS). epa.govrsc.org

Modification of the Propylamino Moiety

The propylamino group provides another handle for structural diversification. Modifications can include N-alkylation or acylation to introduce different substituents. For example, N-tBOC-o-phenylenediamine groups have been used to create extended hydrogen-bonded structures. acs.org The synthesis of related compounds has involved the use of various amines in Mannich-type reactions, leading to a library of aminomethylated phenols. researchgate.net

In the context of synthesizing GPR88 agonists, the amino group of related (4-alkoxyphenyl)glycinamides has been modified. nih.gov This involved Boc-protection, followed by coupling with various acids to form amides. nih.gov The length and branching of the alkyl chain on the amino group have been shown to be important for biological activity. nih.gov

Aromatic Ring Functionalization

The aromatic ring of this compound is susceptible to electrophilic substitution, primarily at the positions ortho and para to the activating hydroxyl and amino groups. organic-chemistry.orgkochi-tech.ac.jp Halogenation is a common functionalization reaction. For instance, procedures have been developed for the selective ortho-chlorination of phenols. organic-chemistry.org Meta-bromination can be achieved through perbromination followed by selective reduction. organic-chemistry.org

Copper-catalyzed reactions offer a mild and selective way to introduce various groups onto the phenolic ring. nih.govrhhz.net For example, Cu(OAc)2 can catalyze the ortho-aminomethylation and ortho-amination of phenols. nih.govrhhz.net Palladium-catalyzed cross-coupling reactions of aryl halides are also a powerful tool for forming new carbon-carbon bonds. organic-chemistry.org

Below is a table summarizing some of the derivatization strategies:

Functionalization Site Reaction Type Reagents/Catalysts Outcome Reference
Phenolic Hydroxyl GroupAcylationAcid chlorides, AnhydridesEster formation nih.gov, rhhz.net, researchgate.net
Phenolic Hydroxyl GroupAlkylationAlkyl halides, Tetrabutylammonium hydroxideEther formation rhhz.net
Phenolic Hydroxyl GroupDerivatization for AnalysisPentafluorobenzyl bromide (PFBBr)PFB ether for GC-ECD epa.gov
Propylamino MoietyN-AcylationAcid chlorides, HBTUAmide formation nih.gov
Propylamino MoietyN-AlkylationAlkyl halidesSecondary/Tertiary amine formation nih.gov
Aromatic RingHalogenationN-Chlorosuccinimide (NCS)Ortho-chlorination organic-chemistry.org
Aromatic RingAminomethylationCu(OAc)2, Formaldehyde, AmineOrtho-aminomethylated phenols nih.gov, rhhz.net
Aromatic RingCross-CouplingPd catalysts, Aryl halidesC-C bond formation organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Propylamino Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary method for the structural confirmation of 2-Methyl-4-(propylamino)phenol, offering a detailed map of the hydrogen and carbon atoms within the molecule.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-methyl-4-propylphenol, provides a basis for predicting the signals for this compound. Aromatic protons typically resonate in the range of 7 to 8 δ. pressbooks.pub The protons of the methyl group on the phenol (B47542) ring would likely appear as a singlet. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the nitrogen. The protons on the oxygen-bearing carbon in phenols generally appear between 3.4 and 4.5 δ. pressbooks.pub The N-H proton signal can be broad and its chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Aromatic carbons typically show signals between 110 and 150 ppm. bhu.ac.in For a similar structure, 2,4-dimethylphenol, the aromatic methine carbons can be definitively assigned using advanced NMR techniques. walisongo.ac.id In the case of this compound, distinct signals would be expected for each of the non-equivalent carbon atoms in the aromatic ring, the methyl group, and the propyl group. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH6.5 - 7.5Multiplet
OHVariableSinglet (broad)
NHVariableSinglet (broad)
CH₂ (propyl, adjacent to NH)~3.1Triplet
CH₂ (propyl, middle)~1.6Sextet
CH₃ (propyl, terminal)~0.9Triplet
CH₃ (on ring)~2.2Singlet
Carbon (¹³C) Predicted Chemical Shift (ppm)
C-OH150 - 160
C-N140 - 150
Aromatic CH110 - 130
C-CH₃ (ring)120 - 130
CH₂ (propyl, adjacent to NH)45 - 55
CH₂ (propyl, middle)20 - 30
CH₃ (propyl, terminal)10 - 15
CH₃ (on ring)15 - 25

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within the molecule. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons of the propyl group, confirming their sequence. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is important for determining stereochemistry and conformation. For instance, a NOESY experiment could show a correlation between the N-H proton and the protons on the adjacent methylene group of the propyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For a similar compound, 2-(methylamino)-4-(2-methylpropyl)phenol, the exact mass was determined to be 179.131014166 Da. nih.gov This level of precision allows for the unambiguous confirmation of the molecular formula of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. gcms.cz In the context of this compound, GC-MS would be used to assess the purity of a sample and to identify any volatile impurities. The mass spectrum obtained from the GC-MS analysis provides a fragmentation pattern that is characteristic of the molecule, further confirming its identity. For the related compound 2-methyl-4-propylphenol, the top peak in the mass spectrum is at m/z 121, with the molecular ion peak at m/z 150. nih.gov

Technique Application Information Obtained
GC-MSPurity assessment and identification of volatile compoundsRetention time, fragmentation pattern

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an essential tool for the analysis of complex mixtures and for detecting compounds at very low concentrations. nih.govshimadzu.com This technique is particularly useful for analyzing phenolic compounds which may not be sufficiently volatile for GC-MS without derivatization. shimadzu.com In an LC-MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of daughter ions. This provides a high degree of selectivity and sensitivity for the analysis of the compound in various matrices. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The FTIR spectrum displays distinct absorption bands corresponding to specific vibrational modes.

Key functional group vibrations for aminophenol derivatives include:

O-H Stretching: A broad band typically observed in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. For instance, in 4-aminophenol (B1666318), the phenolic ν(O–H) stretching band is observed at 3338 cm⁻¹. mdpi.com

N-H Stretching: The amino group exhibits stretching vibrations in the 3300-3500 cm⁻¹ range. In 4-aminophenol, N–H stretching is seen at 3282 cm⁻¹. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is typically found in the 1260-1180 cm⁻¹ range. For 4-aminophenol, this is observed at 1091 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibration of the C-N bond is generally observed around 1235 cm⁻¹ in 4-aminophenol. mdpi.com

O-H Bending: The in-plane bending of the O-H group is often seen around 1384 cm⁻¹ in 4-aminophenol. mdpi.com

N-H Bending: The bending vibration of the N-H group in the amine is observed at 1613 cm⁻¹ for 4-aminophenol. mdpi.com

The precise positions of these bands can be influenced by intra- and intermolecular interactions, such as hydrogen bonding. kuleuven.begu.se Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict vibrational spectra and aid in the assignment of experimental bands. academie-sciences.fr

Table 1: Characteristic FTIR Frequencies for Aminophenol Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Phenolic -OH Stretching 3200-3600 mdpi.com
Amino -NH Stretching 3300-3500 mdpi.com
Aromatic C-H Stretching >3000
Aliphatic C-H Stretching <3000
Aromatic C=C Stretching 1450-1600
Phenolic C-O Stretching 1260-1180 mdpi.com
Amine C-N Stretching ~1235 mdpi.com
Phenolic O-H Bending ~1384 mdpi.com
Amino N-H Bending ~1613 mdpi.com

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool for studying the molecular framework of this compound.

Key Raman scattering signals for phenolic compounds include:

Aromatic ring stretching vibrations, especially the "Kekule" mode, are prominent in the Raman spectrum. researchgate.net

Vibrations involving the C-C skeletal framework of the benzene (B151609) ring and the attached alkyl groups are readily observed. uliege.be

Low-frequency modes, often below 200 cm⁻¹, can provide information about lattice vibrations and intermolecular interactions in the solid state. uliege.be

Chemometric tools like Principal Component Analysis (PCA) can be applied to Raman spectra to differentiate between various phenolic compounds based on subtle spectral differences. uliege.be The sensitivity of Raman spectroscopy can be enhanced by resonance effects, which is particularly useful for detecting low concentrations of phenols in aqueous solutions. researchgate.net For quantitative analysis, Raman spectroscopy can be employed to monitor the concentration of specific components in a reaction mixture, for example, by integrating the area of characteristic peaks. spectroscopyonline.com

Table 2: Notable Raman Shifts for Phenolic Compounds

Vibrational Mode Typical Raman Shift (cm⁻¹) Reference
Aromatic C=C Stretching 1600-1700 uliege.be
Ring Breathing/Kekule Mode ~1200 researchgate.net
C-H Bending Not definitively assigned researchgate.net
Low-Frequency Modes <200 uliege.be

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, offering insights into its electronic structure and potential tautomeric forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy is used to study the π-electron system of the aromatic ring and the influence of the hydroxyl, amino, methyl, and propyl substituents on the electronic transitions. Substituted phenols typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. nih.gov The position and intensity of these bands are sensitive to the nature and position of the substituents as well as the solvent polarity. semanticscholar.orgresearchgate.net

UV-Vis spectroscopy is also a powerful tool for studying tautomerism, such as the phenol-imine and keto-amine equilibrium in related Schiff base compounds. researchgate.netresearchgate.net The presence of distinct absorption bands corresponding to each tautomer can indicate their coexistence in solution. academie-sciences.fr The relative intensities of these bands can change with solvent polarity, providing information on how the environment influences the tautomeric equilibrium. researchgate.netacademie-sciences.fr Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate UV-Vis spectra and help in the interpretation of experimental results, including the assignment of electronic transitions and the identification of different tautomeric forms. academie-sciences.frnih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, CD spectroscopy would be applicable to its chiral analogues or if it forms complexes with chiral molecules.

If a chiral center were introduced into the molecule, for instance, in the propyl group, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration of the chiral analogue. rsc.org

Furthermore, an achiral molecule like this compound can exhibit an induced CD spectrum when it interacts with a chiral environment, such as a chiral solvent or host molecule. This phenomenon, known as induced chirality, arises from the transfer of chirality from the environment to the achiral chromophore. nih.gov Vibrational Circular Dichroism (VCD), an infrared analogue of CD, can also be a powerful technique for probing the stereochemistry of chiral molecules and their interactions in solution. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide detailed information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. iucr.orgacs.org

Crystal Packing: How the molecules are arranged in the crystal lattice. nih.gov

Intermolecular Interactions: The nature and geometry of hydrogen bonds (e.g., O-H···N, N-H···O) and other non-covalent interactions that stabilize the crystal structure. nih.govrsc.orgrsc.org Aminophenol derivatives are known to form various hydrogen-bonding motifs, such as tetrameric loops and infinite chains. nih.gov

The crystal structure provides invaluable information for understanding the physical properties of the solid and can be correlated with spectroscopic data. For example, the extent of proton transfer in acid-base complexes, which can be viewed as a continuum between a salt and a co-crystal, can be assessed from C-O and C-N bond lengths. acs.org While no specific crystal structure for this compound was found in the search results, the study of related aminophenol structures provides a strong basis for predicting its likely solid-state behavior. iucr.orgnih.govrsc.orgrsc.org

Theoretical and Computational Investigations of 2 Methyl 4 Propylamino Phenol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

No DFT studies specifically for 2-Methyl-4-(propylamino)phenol are present in the surveyed literature. DFT is a widely used method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. unipd.it

Geometry Optimization and Conformational Analysis

Specific data on the optimized geometry or conformational analysis of this compound is not available. This type of analysis is crucial for determining the most stable three-dimensional structure of a molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There are no published FMO analyses for this compound. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps for this compound have not been published. MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectral Predictions

No TD-DFT calculations or predicted UV-Vis spectra for this compound were found. This method is the standard for computing electronic excitation energies. ijsrst.com

Computational Modeling of Reaction Mechanisms

There is no literature available on the computational modeling of reaction mechanisms involving this compound. Such studies would provide insight into the pathways and transition states of reactions the compound might undergo.

Transition State Analysis and Reaction Pathway Energetics

Transition state analysis is a fundamental computational tool used to explore the mechanisms and kinetics of chemical reactions. It involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants and products. This energy difference, the activation energy, is a key determinant of the reaction rate.

For a molecule like this compound, a relevant reaction to study would be its antioxidant activity, specifically the hydrogen atom transfer (HAT) from the phenolic hydroxyl group. In this process, the O-H bond is broken, and a hydrogen atom is transferred to a radical species. Computational studies on similar phenols have extensively used DFT methods, such as B3LYP, to calculate the O-H bond dissociation energy (BDE). acs.orgscispace.com The BDE is a critical parameter for evaluating antioxidant potential.

The reaction pathway for HAT would be modeled by calculating the energies of the reactants (this compound and a reference radical), the transition state, and the products (the 2-Methyl-4-(propylamino)phenoxyl radical and the now-hydrogenated reference species). The energetics of this pathway would reveal the feasibility and rate of the antioxidant action. Substituents on the phenol (B47542) ring significantly influence the BDE. Electron-donating groups, such as the amino and alkyl groups present in this compound, are generally known to lower the O-H BDE, thereby enhancing antioxidant activity. acs.orgscispace.comresearchgate.net This is attributed to the stabilization of the resulting phenoxyl radical through resonance and inductive effects.

Table 1: Predicted Substituent Effects on O-H Bond Dissociation Energy (BDE) based on Analogous Phenols

Substituent PositionSubstituent GroupPredicted Effect on BDERationale
2-CH₃ (Methyl)DecreaseWeak electron-donating group, provides some radical stabilization.
4-NH-propyl (Propylamino)Significant DecreaseStrong electron-donating group, stabilizes the phenoxyl radical through resonance.

This table is predictive and based on established trends for substituted phenols. acs.orgscispace.comresearchgate.net

Solvation Effects using Polarizable Continuum Models (PCM)

Reactions and molecular properties are often significantly influenced by the solvent environment. Polarizable Continuum Models (PCM) are a common and effective computational method to account for these solvent effects. nih.gov In PCM, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The model then calculates the electrostatic interactions between the solute and the surrounding continuum.

For this compound, using a PCM approach would be crucial for accurately predicting its properties in a solution, which is more representative of its state in many practical applications. For instance, the pKa value, which describes the acidity of the phenolic proton, is highly dependent on the solvent. Computational studies on similar aminophenols have utilized PCM to calculate solvation free energies and predict pKa values in different solvents. nih.gov The choice of solvent in the PCM calculation (e.g., water, ethanol, DMSO) would be critical, as the polarity of the solvent will differentially stabilize the neutral molecule and its corresponding phenoxide ion.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Computational IR and Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are widely used to compute these vibrational frequencies and their corresponding intensities. The calculated spectra can then be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, a computational IR and Raman analysis would predict the characteristic vibrational frequencies for its functional groups. For example, the O-H stretching frequency of the phenolic group, the N-H stretching of the amino group, C-H stretching of the methyl and propyl groups, and the aromatic C=C stretching vibrations could all be calculated. Studies on other phenol derivatives have shown that DFT methods, often with a suitable scaling factor, can reproduce experimental vibrational spectra with good accuracy.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
Phenolic -OHO-H Stretch3600 - 3200
Amino -NHN-H Stretch3500 - 3300
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Aromatic C=CC=C Stretch1620 - 1450
C-N StretchC-N Stretch1350 - 1250
C-O StretchC-O Stretch1260 - 1180

This table is predictive and based on typical frequency ranges for these functional groups.

Computational NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, particularly DFT, can be used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. These calculations provide theoretical NMR spectra that can aid in the assignment of experimental signals.

A computational NMR study of this compound would predict the chemical shifts for each unique proton and carbon atom in the molecule. The chemical shifts would be influenced by the electron-donating effects of the methyl and propylamino groups, leading to characteristic shifts in the aromatic region. For instance, the protons and carbons ortho and para to the electron-donating groups are expected to be more shielded and thus appear at lower chemical shifts compared to those in unsubstituted benzene (B151609). While no specific studies on this molecule were found, research on other aminophenol derivatives has demonstrated the utility of computational NMR in confirming their structures. mdpi.com

Computational UV-Vis Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of the electronic transitions.

For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption. The presence of the phenolic hydroxyl group and the amino group, both auxochromes, attached to the benzene ring (the chromophore) is expected to cause a bathochromic (red) shift of the absorption bands compared to benzene. Computational studies on other 4-aminophenol (B1666318) derivatives have shown how substituents and solvent effects, often modeled with PCM, can alter the UV-Vis spectra. elsevierpure.comnih.govresearchgate.net

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations are particularly useful for investigating the interactions of a molecule with its environment, such as a solvent, a biological membrane, or a protein receptor.

In the context of this compound, MD simulations could be employed to study its behavior in a solvent to understand solvation dynamics in more detail than what is provided by PCM. Furthermore, if this molecule is being investigated for biological applications, MD simulations could model its interaction with a target protein, providing insights into binding modes and affinities. mdpi.com For example, if it were being studied as a corrosion inhibitor, MD simulations could model its adsorption onto a metal surface. mdpi.com While no specific MD studies on this compound were found, the methodology is well-established for similar molecules and could provide valuable information on its intermolecular interactions.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Methyl 4 Propylamino Phenol

Computational Approaches to Structure-Activity Relationships

Computational methods provide powerful tools to predict the biological activity of chemical compounds and to guide the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. oup.com A QSAR model is a mathematical equation that relates physicochemical properties or structural features (descriptors) of a molecule to its activity. epfl.ch For 2-Methyl-4-(propylamino)phenol, a QSAR study would involve synthesizing a series of related compounds, testing their biological activity (e.g., enzyme inhibition), and then building a model.

Key steps in a hypothetical QSAR study for this compound analogues would include:

Data Set Selection: A series of analogues would be created by modifying the propylamino chain (e.g., varying its length or branching) or changing substituents on the aromatic ring.

Descriptor Calculation: For each analogue, various molecular descriptors would be calculated, such as hydrophobicity (LogP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

Model Development: Statistical methods like multiple linear regression or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to create a model that links the descriptors to the observed biological activity. rsc.org

Model Validation: The predictive power of the model would be assessed using techniques like leave-one-out cross-validation (Q²) and validation with an external test set (R² pred). nih.gov

The resulting QSAR model could predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic properties of a molecule required for optimal biological activity. nih.gov While no specific CoMFA studies on this compound were found, the methodology would involve aligning a set of its analogues and calculating their steric and electrostatic interaction fields with a probe atom.

The output is typically visualized as a contour map, highlighting regions where:

Steric bulk is favorable or unfavorable for activity.

Positive or negative electrostatic potential enhances or diminishes activity.

This provides intuitive visual guidance for drug design. For example, a CoMFA map might suggest that increasing the bulkiness of the propyl group or adding an electron-withdrawing group at a specific position on the phenol (B47542) ring could enhance binding affinity.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme) to form a stable complex. mdpi.com It is used to predict the binding mode and affinity of a ligand, providing insights into the molecular basis of its biological activity. ukm.my

Phenolic compounds are well-known inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. ukm.myplos.org Therefore, a likely biological target for this compound is tyrosinase. Molecular docking studies could elucidate how it interacts with the enzyme's active site.

Docking simulations of similar phenolic compounds with tyrosinase have shown that inhibition can occur through different mechanisms. researchgate.net For instance, some inhibitors act competitively by binding directly to the active site, while others bind to allosteric sites, changing the enzyme's conformation and reducing its efficacy. researchgate.net The docking results can help predict whether a compound is likely to be a competitive, non-competitive, or uncompetitive inhibitor.

Beyond enzymes, aminophenol derivatives can interact with various receptors. For example, certain morphinan (B1239233) structures where a phenolic hydroxyl group is replaced by a phenylamino (B1219803) group have shown high affinity for opioid receptors. nih.govacs.org Similarly, ligands for β-adrenoceptors often contain a phenol ring and an amino group linked by a chain. nih.gov

Molecular docking can be used to assess the potential of this compound to bind to these or other receptors. The simulation calculates a docking score, which is an estimation of the binding free energy (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction and higher affinity. nih.govnih.gov

Below is an illustrative table showing hypothetical docking scores of this compound and related compounds against a potential enzyme target, based on general principles observed in docking studies. nih.govmdpi.com

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki)
This compound-7.52.5 µM
2-Methyl-4-(ethylamino)phenol-7.14.8 µM
2-Methyl-4-(butylamino)phenol-7.81.5 µM
4-(propylamino)phenol-6.96.2 µM
Kojic Acid (Standard Inhibitor)-5.3122 µM nih.gov
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

A critical output of molecular docking is the detailed visualization of the ligand within the binding pocket, revealing key interactions with specific amino acid residues. For phenolic inhibitors of tyrosinase, studies have shown that interactions with the copper ions (Cu) in the active site are crucial for inhibition. plos.org

Docking studies of various inhibitors with tyrosinase have identified key residues involved in binding, including:

Histidine (His) residues: His259, His263, and others that coordinate the copper ions. plos.org

Methionine (Met): Met281 has been shown to form H-bonds with some inhibitors. plos.org

Valine (Val) and Phenylalanine (Phe): These residues often contribute to hydrophobic interactions that stabilize the ligand in the active site.

A hypothetical docking of this compound into the tyrosinase active site might reveal the following interactions, as summarized in the table below.

Interacting ResidueInteraction TypeHypothetical Distance (Å)
His263Coordination with Phenolic OH2.8
Cu401Chelation with Amino & Hydroxyl Groups3.1
Met281Hydrogen Bond with Amino Group3.0
Val283Hydrophobic Interaction with Propyl Chain3.9
Phe264π-π Stacking with Phenol Ring4.2
Note: This table is a hypothetical representation of potential interactions and is not based on experimental data for this compound.

Correlation of Electronic and Steric Properties with Mechanistic Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of electrons within that structure. For this compound, the interplay of electronic and steric properties of its constituent groups dictates its reactivity and how it interacts with biological targets.

Influence of Substituent Effects on Reactivity and Interaction

The reactivity of the phenol ring and its potential for interaction with biological macromolecules are significantly modulated by the electronic and steric nature of its substituents: the hydroxyl (-OH), methyl (-CH₃), and propylamino (-NHC₃H₇) groups. These effects are primarily categorized as inductive and resonance effects, which alter the electron density of the aromatic ring, and steric effects, which relate to the physical size and arrangement of the groups.

Electronic Effects:

The electronic nature of substituents on a phenol ring can dramatically influence its acidity and reactivity. simply.science Electron-donating groups generally decrease acidity by destabilizing the corresponding phenoxide ion, while electron-withdrawing groups enhance acidity by stabilizing the phenoxide ion through charge delocalization. simply.science

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect due to the high electronegativity of oxygen, but a much stronger electron-donating resonance effect. The lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. libretexts.org This enhanced electron density makes the ring more susceptible to electrophilic attack and can be crucial for forming hydrogen bonds with biological receptors.

Methyl (-CH₃) Group: The methyl group is a weak electron-donating group, primarily through an inductive effect. simply.science It pushes electron density into the ring, which further activates the ring towards electrophilic substitution. libretexts.org Positioned ortho to the hydroxyl group, it can also sterically influence the orientation of the hydroxyl group and its interactions.

Propylamino (-NHC₃H₇) Group: The amino group is also a strong activating group due to the electron-donating resonance effect of the nitrogen lone pair, which outweighs its inductive electron-withdrawing effect. simply.science This significantly increases the electron density of the phenol ring. The propyl chain attached to the nitrogen is primarily an electron-donating alkyl group and adds lipophilicity to the molecule. The reactivity of phenolic derivatives is often linked to their lipophilicity, which affects their ability to be incorporated into cells. uc.pt

The combined electronic effects of these substituents make the aromatic ring of this compound highly electron-rich, influencing its potential as a hydrogen bond donor (from the -OH and -NH groups) and acceptor (the oxygen and nitrogen atoms). These interactions are fundamental to the specific binding with biological targets. For instance, in related phenolic compounds, such electronic properties are critical for their biological functions. uc.pt

Steric Effects:

Steric hindrance, the effect of the physical bulk of the substituents, plays a critical role in determining how the molecule can fit into a binding site of a protein or enzyme.

The methyl group at the C2 position, ortho to the hydroxyl group, can create steric hindrance that may influence the molecule's preferred conformation and its ability to approach a target site.

The propyl group on the nitrogen atom at the C4 position is a flexible chain that can adopt various conformations. Its size and flexibility can be critical for optimizing interactions within a receptor's binding pocket, potentially influencing both affinity and selectivity. The length and branching of such alkyl chains are common variables in structure-activity relationship (SAR) studies to probe the dimensions of a binding site. uc.pt

The interplay between these electronic and steric factors is summarized in the table below.

SubstituentPositionElectronic Effect (Resonance)Electronic Effect (Inductive)Net Electronic EffectSteric Influence
Hydroxyl (-OH) C1Strong Donating (+R)Weak Withdrawing (-I)Activating, Ortho/Para-DirectingModerate
Methyl (-CH₃) C2N/AWeak Donating (+I)Activating, Ortho/Para-DirectingModerate
Propylamino (-NHC₃H₇) C4Strong Donating (+R)Weak Withdrawing (-I)Activating, Ortho/Para-DirectingHigh (flexible)

Role of Tautomerism in Biological Recognition

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon can be particularly relevant for o- and p-aminophenols and related structures like Schiff bases, where proton transfer can lead to different isomeric forms. For this compound, potential tautomerism could involve the migration of a proton from the hydroxyl group to the amino nitrogen, or more significantly, an equilibrium between the phenol form and a quinone-imine form.

While direct studies on the tautomerism of this compound are not prevalent, insights can be drawn from related Schiff base compounds. Schiff bases derived from hydroxylamines can exist in equilibrium between a phenol-imine form and a keto-amine form. researchgate.net This tautomerism is crucial as the different forms have distinct electronic and structural properties, which can lead to differential recognition by biological receptors. For example, the presence of an azomethine group (-C=N-) in some Schiff base complexes is considered responsible for their biological action. nih.govresearchgate.net

The keto-enol tautomerism and the presence of the azomethine functionality can enhance electron delocalization and, consequently, the biological activity of a compound. researchgate.net The equilibrium between tautomeric forms can be influenced by factors such as the solvent environment and the electronic nature of other substituents on the aromatic ring. researchgate.net It is plausible that one tautomeric form of this compound might be preferentially recognized and stabilized within the specific microenvironment of a biological binding site. The ability to exist in different tautomeric forms could allow the molecule to adapt its structure to better fit a receptor, potentially enhancing its binding affinity and biological effect.

CompoundPotential Tautomeric FormsImplication for Biological Recognition
This compound Phenol Form <=> Quinone-imine FormThe different forms present distinct hydrogen bonding patterns and shapes, potentially allowing for interaction with different receptor states or types. The equilibrium can be shifted upon binding.
Related Schiff Bases Phenol-imine <=> Keto-amineThe tautomeric equilibrium is known to be critical for the biological activity of some Schiff bases, with one form often being more active. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 2 Methyl 4 Propylamino Phenol

Chromatographic Separation Techniques Development

The separation of 2-Methyl-4-(propylamino)phenol from potential isomers and matrix components is a critical step in its analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques that can be optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a versatile technique for the analysis of polar and non-polar compounds. For this compound, a substituted aminophenol, method optimization would focus on achieving efficient separation from structurally similar compounds.

Stationary Phase Selection: A mixed-mode stationary phase, combining both reversed-phase (like C18) and strong cation exchange (SCX) functionalities, has proven effective for the separation of aminophenol isomers. nih.govresearchgate.net This type of column would be a suitable starting point for this compound, as it can exploit both the hydrophobic character of the propyl group and the basic nature of the amino group.

Mobile Phase Composition: The mobile phase composition is a critical parameter to optimize. A typical mobile phase for aminophenol analysis consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. nih.govmfd.org.mk The pH of the aqueous buffer plays a significant role in the retention and peak shape of ionizable compounds. For this compound, a slightly acidic pH (e.g., pH 4.85) would ensure the protonation of the amino group, enhancing its interaction with the SCX stationary phase and leading to better retention and separation. researchgate.net The concentration of the organic modifier would be adjusted to control the retention time and achieve optimal resolution.

Detection: UV detection is a common and straightforward method for the analysis of aromatic compounds like this compound. The detection wavelength would be set at the compound's maximum absorbance, which for aminophenols is typically around 275-285 nm. researchgate.netsielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Mixed-mode C18/SCX, 250 x 4.6 mm, 5 µmProvides dual retention mechanism for enhanced selectivity of aminophenols. nih.govresearchgate.net
Mobile Phase Aqueous phosphate (B84403) buffer (pH 4.85) : Methanol (85:15, v/v)Slightly acidic pH protonates the amine for cation exchange interaction; organic modifier controls retention. researchgate.net
Flow Rate 1.0 mL/minOptimal flow rate for good column efficiency and reasonable analysis time. researchgate.net
Detection UV at 285 nmWavelength of maximum absorbance for aminophenols, providing good sensitivity. researchgate.net
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature Ambient or controlled (e.g., 25 °C)To ensure reproducible retention times.

Gas Chromatography (GC) Method Optimization

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature and potential for thermal degradation of the hydroxyl and amino groups, this compound typically requires derivatization prior to GC analysis to increase its volatility and thermal stability. libretexts.orgjfda-online.com

Derivatization: The primary focus of GC method optimization for this compound is the selection of an appropriate derivatization reagent.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to convert active hydrogens in hydroxyl and amino groups to less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. researchgate.net

Acylation: Acylating agents, such as pentafluorobenzoyl chloride (PFBCl) or propyl chloroformate, can react with the primary/secondary amine to form stable and volatile amides. phenomenex.comresearchgate.net The introduction of fluorine atoms in the derivatizing agent can significantly enhance the sensitivity of the analysis when using an electron capture detector (ECD). phenomenex.com

Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., DB-5 or equivalent), is generally suitable for the separation of derivatized non-polar to moderately polar compounds. nih.gov

Temperature Programming: A temperature-programmed oven is essential to ensure the efficient elution of the derivatized analyte and separation from any by-products of the derivatization reaction or matrix components. The initial oven temperature would be low enough to trap the analytes at the head of the column, followed by a temperature ramp to elute the compounds based on their boiling points.

Detection: A flame ionization detector (FID) is a universal detector for organic compounds and would be suitable for the detection of the derivatized this compound. For higher sensitivity, especially when using a fluorinated derivatizing agent, an electron capture detector (ECD) or a mass spectrometer (MS) can be employed. phenomenex.comnih.gov

Table 2: Proposed GC Method Parameters for Derivatized this compound

ParameterConditionRationale
Derivatization Reagent Propyl Chloroformate or BSTFAIncreases volatility and thermal stability of the analyte. researchgate.netphenomenex.com
Column 5% Phenyl-polymethylsiloxane (30 m x 0.25 mm, 0.25 µm film thickness)Standard non-polar column for general purpose analysis of a wide range of organic compounds. nih.gov
Oven Temperature Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minTo ensure separation of the derivatized analyte from other components.
Injector Temperature 250 °CTo ensure complete volatilization of the derivatized analyte.
Detector FID or MSFID for general detection, MS for confirmation and higher sensitivity. nih.gov
Carrier Gas Helium or HydrogenStandard carrier gases for GC.

Ultra-Performance Convergence Chromatography (UPC²) for Enhanced Resolution

UPC² is a modern separation technique that utilizes compressed carbon dioxide as the primary mobile phase, offering several advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. gcms.czvanderbilt.edu For polar compounds like this compound, UPC² can provide orthogonal selectivity compared to reversed-phase HPLC. vanderbilt.edu

Method Optimization:

Co-solvent: A polar organic co-solvent, such as methanol or acetonitrile, is typically added to the CO₂ mobile phase to increase its solvating power and modulate the retention of polar analytes. The percentage of the co-solvent is a key parameter for optimization.

Stationary Phase: A variety of stationary phases are available for UPC², including those with polar functionalities that can enhance the retention of polar compounds. waters.com For this compound, a column with a polar stationary phase would likely provide the best results.

Backpressure and Temperature: The backpressure and column temperature in UPC² influence the density and solvating properties of the mobile phase and thus affect the retention and selectivity of the separation. These parameters would need to be carefully optimized to achieve the desired resolution. vanderbilt.edu

The enhanced resolution capabilities of UPC² make it particularly well-suited for the separation of positional isomers, which can be a significant challenge in the analysis of substituted aromatic compounds. waters.com

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices, such as environmental water or biological samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. nasa.gov

Solid Phase Extraction (SPE) Method Development

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. chromatographyonline.com For a polar compound like this compound in an aqueous matrix, a reversed-phase or mixed-mode SPE sorbent would be appropriate.

Method Development Steps:

Sorbent Selection: A polymeric reversed-phase sorbent, such as a styrene-divinylbenzene polymer (e.g., Strata-X), is often a good choice for the extraction of a broad range of polar and non-polar compounds from water. windows.net These sorbents offer high capacity and are stable over a wide pH range.

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) to wet the sorbent and then with water to prepare it for the aqueous sample. chromatographyonline.com

Sample Loading: The aqueous sample, with its pH potentially adjusted to ensure the analyte is in a neutral form for better retention on a reversed-phase sorbent, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences that are not strongly retained on the sorbent. chromatographyonline.com

Elution: The analyte of interest is eluted from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). This step also serves to concentrate the analyte. chromatographyonline.com

The development of an effective SPE method involves optimizing the choice of sorbent, the pH of the sample, the composition of the wash and elution solvents, and the volumes of each. researchgate.net

Chemical Derivatization for Enhanced Detection and Separation

In addition to its use in GC analysis, chemical derivatization can also be employed to enhance the detectability and chromatographic behavior of this compound in HPLC. nih.gov

For Enhanced HPLC Detection: Derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing its response to UV or fluorescence detectors. This is particularly useful for trace-level analysis. Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino group to form highly fluorescent derivatives. researchgate.net

For Improved Separation: Derivatization can alter the polarity of the analyte, which can lead to improved separation from matrix components or other analytes. For example, derivatizing the polar hydroxyl and amino groups can make the molecule more hydrophobic, leading to stronger retention on a reversed-phase HPLC column. libretexts.org

The derivatization reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization of the target analyte. nih.gov

Method Validation and Performance Evaluation

Method validation demonstrates that an analytical procedure is fit for its intended use. researchgate.net This is a mandatory process in the development of new analytical methods. gavinpublishers.com The validation process encompasses the evaluation of several key parameters to ensure the reliability, accuracy, and consistency of the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy. researchgate.net The Limit of Quantitation is the lowest concentration of the analyte that can be determined with a defined level of precision and accuracy. d-nb.info

Determination of these limits is crucial for analyzing samples where the concentration of this compound is expected to be very low. Several approaches can be used for their determination, including methods based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. d-nb.info A commonly accepted signal-to-noise ratio for the LOD is 3:1, while for the LOQ it is typically 10:1. researchgate.netd-nb.info

While specific LOD and LOQ values are contingent on the analytical instrument and matrix being tested, a hypothetical example for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) method is presented below.

Table 1: Illustrative LOD and LOQ Data for this compound Analysis

Parameter Method Value
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio 0.05 µg/mL

Linearity, Accuracy, and Precision Assessment

Linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by preparing a series of standards of known concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve, with a value greater than 0.999 being desirable. epa.gov

Accuracy denotes the closeness of the measured value to the true or accepted reference value. gavinpublishers.com It is commonly assessed through recovery studies, where a known amount of this compound is added (spiked) into a blank matrix. The analysis is then performed, and the percentage of the spiked analyte that is recovered is calculated. Typical acceptance criteria for accuracy are often within 98-102% recovery for the drug product. gavinpublishers.com

Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment. nih.gov An RSD of less than 2% is generally considered acceptable. researchgate.net

Table 2: Representative Linearity, Accuracy, and Precision Data

Parameter Measurement Result Acceptance Criteria
Linearity Correlation Coefficient (r²) 0.9995 r² > 0.999
Accuracy Mean Recovery (%) 99.5% 98.0% - 102.0%
Precision
- Repeatability RSD (%) 0.85% RSD ≤ 2%

Selectivity and Robustness Studies

Selectivity , or specificity, is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For chromatographic methods, selectivity is demonstrated by showing that the peak for this compound is well-resolved from other potential peaks, with no interference at its retention time. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Changes in the pH of the mobile phase.

Variations in the mobile phase composition.

Different column temperatures.

Different flow rates.

The results from the robustness study are used to establish the system suitability parameters to ensure the method performs as expected during its routine use.

Future Research Directions and Potential Academic Applications

Exploration of Novel Derivatives with Tunable Electronic and Steric Properties

The synthesis and characterization of novel derivatives of 2-Methyl-4-(propylamino)phenol offer a significant opportunity to create a library of compounds with finely tuned electronic and steric properties. By systematically modifying the core structure, researchers can modulate its reactivity, selectivity, and physical characteristics for specific applications.

Electronic Property Modulation:

The electronic nature of the aromatic ring can be readily altered through the introduction of either electron-donating or electron-withdrawing groups. For instance, nitration or halogenation would introduce electron-withdrawing character, potentially influencing the acidity of the phenolic proton and the nucleophilicity of the amino group. Conversely, the introduction of additional alkyl or alkoxy groups would enhance the electron-donating nature of the ring. A systematic study of these substitutions would provide valuable structure-property relationship data.

Steric Hindrance Engineering:

The steric environment around the reactive centers—the hydroxyl and amino groups—can be manipulated by varying the alkyl substituent on the nitrogen atom or by introducing bulky groups at the ortho-positions of the phenol (B47542) ring. For example, replacing the propyl group with larger alkyl groups is expected to influence the accessibility of the nitrogen lone pair, which could in turn affect its coordination chemistry and reaction kinetics. The steric effects of N-alkyl groups on the rearrangement of arylsulphonamides have been shown to significantly influence reaction pathways, a principle that could be analogously explored with this compound derivatives nih.gov.

A comprehensive investigation into these synthetic modifications would generate a diverse portfolio of molecules with tailored properties, paving the way for their application in materials science, medicinal chemistry, and catalysis.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical transformations. An integrated approach, combining experimental techniques with computational modeling, would provide a holistic view of its reactivity.

Experimental Investigations:

Kinetic studies can elucidate the rate-determining steps and the influence of various reaction parameters such as temperature, solvent, and catalyst on the reaction pathways. Spectroscopic techniques, including in-situ NMR and FTIR, can be employed to identify and characterize transient intermediates, providing direct evidence for proposed mechanisms. Isotope labeling studies would be invaluable in tracing the fate of specific atoms throughout a reaction, offering unambiguous insights into bond-forming and bond-breaking processes. The mechanism of toxicity of the related compound 4-aminophenol (B1666318) has been investigated, suggesting that oxidation is a key step in its biological activity, a pathway that could be explored for this compound nih.gov.

Computational Modeling:

Density Functional Theory (DFT) and other computational chemistry methods can be utilized to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates researchgate.netrsc.orgnih.gov. Such computational studies have been successfully applied to understand the reaction mechanisms of other phenolic compounds and aminophenol derivatives, providing insights that are often difficult to obtain through experimental means alone. For instance, computational studies on the reaction of phenols with formaldehyde (B43269) have provided a deeper understanding of the underlying mechanisms rsc.org. These computational tools can be used to screen potential reaction pathways and guide the design of experiments.

By combining experimental data with theoretical calculations, a detailed and accurate picture of the reaction mechanisms of this compound and its derivatives can be constructed.

Potential for Catalytic Applications as Ligands or Precursors

The presence of both a phenolic oxygen and an amino nitrogen in this compound makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. These heteroatoms can coordinate to a wide range of metal centers, forming stable complexes with potentially interesting catalytic activities.

Ligand Synthesis and Complexation:

The parent compound and its derivatives can be readily synthesized and subsequently complexed with various transition metals. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the aminophenol ligand, as discussed in section 8.1. The synthesis of ruthenium complexes with phenol-tagged N-heterocyclic carbene ligands for immobilization has been reported, demonstrating the utility of phenolic moieties in catalyst design mdpi.com.

Catalytic Activity Screening:

These novel metal complexes can be screened for their catalytic activity in a variety of organic transformations. Given the structural similarities to known catalysts, potential applications could include oxidation reactions, C-H activation, and polymerization processes. Aminophenol-based ligands have been shown to be effective in a range of catalytic applications, including homogeneous catalysis and small molecule activation researchgate.net. Schiff base complexes derived from 2-aminophenol (B121084) have also demonstrated significant catalytic activity in oxidation reactions iosrjournals.org. The redox-active nature of some aminophenol ligands can also be exploited to facilitate multi-electron transfer processes in catalysis .

The exploration of this compound and its derivatives as ligands or catalyst precursors could lead to the discovery of new and efficient catalytic systems with broad applications in synthetic chemistry.

Development of High-Throughput Screening Methodologies for Mechanistic Research

To accelerate the pace of research and discovery related to this compound and its derivatives, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid and efficient evaluation of a large number of compounds or reaction conditions, significantly reducing the time and resources required for research.

Assay Development for Antioxidant Activity:

Given that phenolic compounds are often associated with antioxidant properties, HTS assays could be developed to rapidly screen the antioxidant capacity of a library of this compound derivatives. Common antioxidant assays that can be adapted for HTS include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays mdpi.comusm.myresearchgate.net. These assays can provide a quick assessment of the radical scavenging ability of the synthesized compounds.

Miniaturized Platforms for Mechanistic Studies:

Miniaturized reaction platforms, such as microfluidic devices, can be employed to perform a large number of reactions in parallel under precisely controlled conditions. This would enable the rapid screening of catalysts, solvents, and other reaction parameters to optimize reaction conditions and to quickly probe reaction mechanisms. The development of such platforms would be particularly useful for studying the catalytic applications of metal complexes derived from this compound.

Q & A

Q. What methodologies are recommended for synthesizing 2-Methyl-4-(propylamino)phenol with high purity?

  • Methodological Answer : Synthesis should involve coupling reactions between 2-methyl-4-nitrophenol and propylamine under reducing conditions (e.g., catalytic hydrogenation) to introduce the propylamino group. Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using ¹H/¹³C NMR and IR spectroscopy to confirm functional groups and absence of byproducts . For example, analogous phenolic derivatives in and emphasize protecting-group strategies and spectroscopic validation.
  • Table 1 : Hypothetical Reaction Conditions
StepReagent/ConditionPurpose
1Propylamine, Pd/C, H₂Nitro reduction and amine coupling
2Ethanol, refluxSolvent for reaction
3Silica gel chromatographyPurification

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use X-ray crystallography (via SHELX programs ) for definitive structural elucidation. Complement this with NMR spectroscopy to analyze proton environments and FT-IR for functional group identification. For crystalline samples, graph set analysis ( ) can map hydrogen-bonding networks, while NIST data (e.g., ) provide reference spectral libraries for validation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow RIFM safety assessment frameworks (), including:
  • Conducting in vitro skin sensitization assays (e.g., KeratinoSens™).
  • Using PPE (gloves, goggles) to minimize dermal exposure.
  • Implementing fume hoods for volatile intermediates.
    Document LD₅₀ values and environmental toxicity using High Production Volume (HPV) protocols ().

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be systematically resolved?

  • Methodological Answer : Apply endpoint-driven analysis as per IFRA Standards ():

Compare study designs (e.g., dose ranges, species models).

Prioritize endpoints driving toxicity (e.g., sensitization vs. systemic effects).

Use probabilistic risk assessment models to reconcile discrepancies.
For example, systemic toxicity may dominate at high concentrations, while sensitization thresholds govern low-dose applications.

Q. What advanced techniques elucidate hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer : Combine SHELXL refinement ( ) with graph set analysis ( ) to classify hydrogen-bond motifs (e.g., chains, rings). For example:
  • Dimer analysis : Identify O–H···N or N–H···O interactions.
  • Packing diagrams : Use Mercury software to visualize 3D networks.
  • Table 2 : Hypothetical Hydrogen-Bond Parameters
Donor-AcceptorDistance (Å)Angle (°)Motif
O–H···N2.89158C(6)
N–H···O3.02145R₂²(8)

Q. How can researchers address challenges in refining low-quality crystallographic data for this compound?

  • Methodological Answer : Use SHELXL’s robust refinement tools ( ):
  • Apply TWIN/BASF commands for twinned data.
  • Optimize ADPs (anisotropic displacement parameters) for heavy atoms.
  • Validate with R-factor convergence tests (target: <5%). Cross-check with spectroscopic data to resolve ambiguities in electron density maps.

Methodological Notes

  • Spectral Validation : Always correlate crystallographic data with NMR/IR to confirm molecular integrity .
  • Safety Assessments : Adopt tiered testing frameworks (e.g., RIFM’s endpoint prioritization) to streamline regulatory compliance .
  • Data Contradictions : Leverage computational tools (e.g., DFT calculations) to model conflicting experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.